molecular formula C13H19N3O2 B2977700 4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine CAS No. 2096368-49-7

4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine

Cat. No.: B2977700
CAS No.: 2096368-49-7
M. Wt: 249.314
InChI Key: NNNVBCFCLJOYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: is a complex organic compound belonging to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It may be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: can be compared to other similar compounds, such as:

  • 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives: : These compounds share structural similarities and may have similar biological activities.

  • Pyrimido[4,5-d]pyrimidine analogs: : These analogs have a similar bicyclic structure and can exhibit comparable reactivity and applications.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

4-piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-5-14-6-2-10(1)18-13-11-3-7-17-8-4-12(11)15-9-16-13/h9-10,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVBCFCLJOYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=NC3=C2CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.